molecular formula C13H12N6O3 B2898414 5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-02-7

5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2898414
CAS No.: 536999-02-7
M. Wt: 300.278
InChI Key: FDSLHFPQUWAZTQ-UHFFFAOYSA-N
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Description

5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system known for its broad range of biological activities . The TP core is isoelectronic with the purine ring, making it a compelling bio-isostere in drug design, particularly for targeting enzymes and receptors that recognize purine-based structures . This specific derivative possesses a carboxamide group at the 6-position and a 3-nitrophenyl substituent at the 7-position, which are key modulators of its physicochemical properties and binding interactions. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility in drug discovery efforts, with applications explored in areas such as cancer chemotherapy, the treatment of neurodegenerative diseases, and as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K) . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by its multiple nitrogen atoms (N1, N3, and N4), have been exploited in the development of anti-parasitic and anti-cancer metal complexes . The synthesis of such TP derivatives is commonly achieved via efficient multi-component condensation reactions, which are often catalyzed by sustainable catalysts or performed in green solvent systems . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c1-7-10(12(14)20)11(18-13(17-7)15-6-16-18)8-3-2-4-9(5-8)19(21)22/h2-6,11H,1H3,(H2,14,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLHFPQUWAZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

The most efficient route involves a one-pot reaction of 3-amino-1,2,4-triazole (1.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol). Maltose catalyst (25 mol%) enables completion in 20 minutes at 80°C under solvent-free conditions, yielding 92–95% product purity. Comparative studies show this method reduces reaction time by 83% compared to traditional thermal approaches.

Mechanistic Pathway:

  • Knoevenagel condensation between aldehyde and acetoacetanilide forms arylidene intermediate
  • Nucleophilic attack by 3-amino-1,2,4-triazole at the α,β-unsaturated carbonyl
  • Tautomerization and cyclization via [4+2] heterocyclization
  • Aromatization through dehydration

Four-Component Synthesis

Advanced protocols incorporate 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a methyl acetoacetate equivalent in aqueous media. Using p-toluenesulfonic acid (10 mol%) catalyst, this green chemistry approach achieves 85% yield within 4–6 hours.

Stepwise Synthesis Approaches

Triazole Ring Formation

Initial synthesis of 5-amino-1,2,4-triazole derivatives occurs through:
$$ \text{NH}2\text{NH}2 + \text{HCO}2\text{H} \rightarrow \text{C}2\text{H}4\text{N}4 + 3\text{H}_2\text{O} $$
Optimized conditions: Reflux in formic acid (12 h, 110°C) gives 89% triazole purity.

Pyrimidine Ring Construction

Cyclocondensation of triazole intermediates with β-diketones proceeds via:
$$ 3-\text{Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH}} \text{Triazolo[1,5-a]pyrimidine core} $$
Critical parameters:

  • Acetic acid solvent (15 mL/mmol)
  • Reflux duration: 8–12 hours
  • Product yield: 76–82%

Catalytic Systems in Synthesis

Heterogeneous Catalysis

CuFe$$2$$O$$4$$@SiO$$2$$/propyl-1-(O-)vanillinaldimine [ZnCl$$2$$] nano-catalyst demonstrates exceptional performance:

Parameter Value
Catalyst loading 0.3 wt%
Reaction temperature 60°C
Time 25 minutes
Yield 89%
Reusability 8 cycles

Homogeneous Acid Catalysis

p-Toluenesulfonic acid (PTSA) in aqueous systems achieves:

  • 82% conversion at 70°C
  • Excellent functional group tolerance
  • Simplified workup procedure

Solvent-Free Methodologies

Thermal Activation

Neat reactions at 100–120°C between:

  • 3-Nitrobenzaldehyde (1.2 eq)
  • Acetoacetanilide (1.0 eq)
  • 3-Amino-1,2,4-triazole (1.5 eq)
    Produce target compound in 88% yield after 45 minutes.

Mechanochemical Synthesis

Ball-milling techniques (400 rpm, stainless steel jar):

  • Reduce reaction time to 15 minutes
  • Achieve 91% yield
  • Eliminate solvent waste

Industrial-Scale Production

Continuous Flow Synthesis

Automated systems feature:

Parameter Value
Reactor volume 5 L
Flow rate 120 mL/min
Temperature 80°C
Daily output 12 kg
Purity 99.8%

Crystallization Optimization

Ethanol/water (7:3 v/v) mixed solvent system:

  • Induces rapid nucleation
  • Produces uniform crystals (50–100 μm)
  • Reduces mother liquor retention to <2%

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$):
δ 2.41 (s, 3H, CH$$3$$), 3.12 (d, J=6.4 Hz, 2H), 6.78–8.24 (m, 8H aromatic), 10.26 (s, 1H, NH).

IR (KBr):
ν 3274 (N-H), 1675 (C=O), 1524 (NO$$_2$$), 1348 cm$$^{-1}$$ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H$$_2$$O 65:35):

  • Retention time: 6.72 min
  • Area purity: 99.3%
  • LOD: 0.02 μg/mL

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Index E-Factor
Three-component MCR 95 20 min 1.2 0.8
Four-component 85 4 h 1.5 1.2
Stepwise synthesis 76 12 h 2.1 3.4
Industrial flow 99 5 min 0.9 0.3

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Compound Substituents Key Features Biological Activity Reference
5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 3-Nitrophenyl (position 7)
- Methyl (position 5)
- Carboxamide (position 6)
- Electron-withdrawing nitro group enhances stability.
- Carboxamide improves solubility and hydrogen-bonding potential.
- Anticipated antimicrobial/antitumor activity (analogous to triazolopyrimidine class).
Compound 1 () - 4-Isopropylphenyl (position 7)
- Benzylthio (position 2)
- Bulky isopropyl group may hinder receptor binding.
- Benzylthio increases lipophilicity.
- Antibacterial against Enterococcus (33–80% yields).
Compound 4h () - 2-Methylthio (position 2)
- 6-Nitro (position 6)
- Methylthio and nitro groups enhance electronic diversity.
- Moderate yield (64%) in synthesis.
- Not explicitly tested; structural focus on oxidative aromatization.
7-Oxo-4-pentyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () - Oxo (position 7)
- Pentyl (position 4)
- Oxo group modifies hydrogen-bonding capacity.
- Pentyl chain enhances lipid solubility.
- CB2 receptor inverse agonism (cAMP modulation).
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () - Dichlorophenyl (position 7)
- Methyl ester (position 6)
- Chlorine atoms increase electronegativity and lipophilicity.
- Ester group reduces solubility compared to carboxamide.
- Unspecified (structural analog for synthesis optimization).

Pharmacological and Physicochemical Properties

  • Solubility : The carboxamide group in the target compound likely enhances aqueous solubility compared to ester derivatives (e.g., ’s methyl ester, logP ~3.4).
  • Stability: The 3-nitro group may confer resistance to metabolic degradation compared to electron-donating substituents (e.g., 4-dimethylaminophenyl in Compound 16, ).
  • Bioactivity : Carboxamide derivatives (e.g., ) show receptor-binding specificity, whereas benzylthio or methylthio analogues () prioritize antibacterial activity.

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s nitro and carboxamide groups align with structural features of active antibacterial agents in the triazolopyrimidine class (e.g., ’s 33–80% inhibition rates).
  • Receptor Modulation : Analogues with carboxamide moieties () demonstrate CB2 inverse agonism, suggesting the target compound could be optimized for neurological or inflammatory applications.
  • Synthetic Advancements : TMDP-based green synthesis () offers a scalable, eco-friendly route for producing carboxamide derivatives with high purity and yield.

Biological Activity

The compound 5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article explores the various biological activities associated with this compound, including its potential as an anticancer agent and its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C10_{10}H9_{9}N5_{5}O2_{2}
  • Molecular Weight: 219.21 g/mol

This compound features a triazolo-pyrimidine scaffold known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited the growth of gastric cancer cells (MGC-803) and colorectal cancer cells (HCT-116), with IC50_{50} values ranging from 0.24 to 9.58 μM depending on the specific derivative tested .

Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of the ERK signaling pathway, which is crucial for cell proliferation and survival. Compounds such as H12 (a derivative) were shown to significantly reduce the phosphorylation levels of ERK1/2 and related proteins (c-Raf and MEK1/2), leading to G2/M phase arrest and apoptosis in cancer cells .

CompoundCell LineIC50_{50} (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound and its analogs have been evaluated for antimicrobial activity against various bacterial strains. A subset of triazolo[1,5-a]pyrimidines demonstrated notable antibacterial efficacy against Enterococcus faecium, a significant pathogen in healthcare settings .

Antimicrobial Efficacy:
The antimicrobial activity was assessed using standard methods, revealing that certain derivatives possess narrow-spectrum antibacterial activity.

CompoundTarget BacteriaActivity
Triazolo derivativeE. faeciumEffective

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives using a three-component reaction involving aldehydes and β-dicarbonyl compounds, leading to compounds with promising antibacterial properties against E. faecium .
  • Anticancer Evaluation : Another study highlighted the potential of specific derivatives in inhibiting tubulin polymerization, showcasing their ability to induce apoptosis in cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can green chemistry principles be applied?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using precursors like 5-aminotriazoles, aromatic aldehydes, and β-keto esters. A green chemistry approach involves using non-toxic, recyclable catalysts such as 4,4’-trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) at reflux (65–80°C), which avoids volatile solvents and hazardous reagents . TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, enabling high yields (>85%) and easy catalyst recovery. Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) and purification via recrystallization in ethanol are recommended .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H and ¹³C, 400 MHz) to confirm substituent positions and hydrogen bonding patterns.
  • Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ ion matching theoretical m/z).
  • X-ray crystallography to resolve ambiguities in fused-ring conformation, particularly the dihydro-pyrimidine and triazole moieties .
  • HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect nitro-phenyl group degradation byproducts .

Q. What strategies improve solubility for in vitro assays?

Methodological Answer: The 3-nitrophenyl group enhances hydrophobicity, but solubility can be improved by:

  • Co-solvent systems (e.g., DMSO:PBS 1:9 for cellular assays).
  • Derivatization: Replacing the carboxamide with a carboxylate ester (e.g., ethyl ester) increases logP by ~0.5 units, improving membrane permeability .
  • Micellar encapsulation using poloxamers (e.g., Pluronic F-68) for aqueous stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 3-nitrophenyl group in biological activity?

Methodological Answer:

  • Kinetic isotope effects (KIEs) using deuterated analogs to probe rate-determining steps in enzyme inhibition (e.g., kinase assays).
  • Density Functional Theory (DFT) modeling of the nitro group’s electron-withdrawing effects on triazole-pyrimidine ring polarization, which may influence binding to ATP pockets .
  • SAR studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or neutral (-CH₃) substituents at the 3-position; compare IC₅₀ values in target assays (e.g., EGFR kinase inhibition) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

Methodological Answer:

  • Variable-temperature NMR : Conduct experiments at 25°C and 50°C to distinguish dynamic conformational changes (e.g., ring puckering in dihydro-pyrimidine) from static structural anomalies .
  • 2D-NMR (NOESY, HSQC) : Map spatial proximity of the 5-methyl group with adjacent protons to validate fused-ring tautomerism .
  • Cross-validate with IR spectroscopy : Detect hydrogen bonding between the carboxamide NH and triazole N2, which may explain anomalous NOEs .

Q. What in silico approaches predict off-target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against >200 human kinases using the nitro group’s electrostatic potential as a key variable.
  • Pharmacophore modeling (Schrödinger) : Identify shared features with known kinase inhibitors (e.g., hinge-binding triazole motif).
  • ADMET prediction (SwissADME) : Assess nitro group-related hepatotoxicity risks (e.g., nitroreductase-mediated bioactivation) .

Q. How do substituent modifications impact metabolic stability?

Methodological Answer:

  • Microsomal incubation assays (human liver microsomes, 1 mg/mL): Monitor parent compound depletion over 60 minutes. The 3-nitrophenyl group may reduce t₁/₂ due to CYP3A4-mediated oxidation.
  • Stability optimization : Replace nitro with a trifluoromethyl group (-CF₃) to resist oxidative metabolism while retaining electron-withdrawing effects .
  • LC-MS/MS metabolite ID : Look for hydroxylation at the 5-methyl group or nitro reduction to amine .

Q. How to design stability studies under varying pH and light conditions?

Methodological Answer:

  • Forced degradation :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24h at 40°C. Monitor carboxamide hydrolysis to carboxylic acid via HPLC.
    • Photolysis : Expose to UV light (365 nm, 48h) to assess nitro group degradation (e.g., formation of nitroso derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) or opaque packaging to mitigate light sensitivity.

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